L-1-Deoxyfluoroglycerol 3-phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
44925-02-2 |
|---|---|
Molecular Formula |
C3H8FO5P |
Molecular Weight |
174.06 g/mol |
IUPAC Name |
[(2S)-3-fluoro-2-hydroxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C3H8FO5P/c4-1-3(5)2-9-10(6,7)8/h3,5H,1-2H2,(H2,6,7,8)/t3-/m1/s1 |
InChI Key |
FGCYQQSBUIYOIK-GSVOUGTGSA-N |
SMILES |
C(C(CF)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H](CF)O)OP(=O)(O)O |
Canonical SMILES |
C(C(CF)O)OP(=O)(O)O |
Other CAS No. |
44925-02-2 |
Synonyms |
L-1-deoxyfluoroglycerol 3-phosphate |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Considerations
Stereospecific Synthesis of L-1-Deoxyfluoroglycerol 3-Phosphate
The stereospecific synthesis of this compound is a multi-step process that typically starts from a chiral precursor to ensure the correct stereochemistry of the final product. acs.orgnih.gov A common and effective strategy involves the use of readily available and inexpensive chiral starting materials, such as D-mannitol. nih.gov The synthesis is designed to proceed with a high degree of stereochemical control, leading to the desired L-enantiomer with high purity.
Precursor Chemistry and Reaction Pathways
The synthesis of this compound relies on a series of well-established chemical transformations. A key precursor in one of the documented synthetic routes is D-mannitol. nih.gov The reaction pathway can be summarized as follows:
Protection: D-mannitol is first converted to a protected derivative, such as 1,2:5,6-di-O-isopropylidene-D-mannitol, to selectively expose the C3 and C4 hydroxyl groups.
Cleavage and Reduction: Oxidative cleavage of the central diol followed by reduction yields a protected glycerol (B35011) derivative with the desired stereochemistry.
Tosylation: The primary hydroxyl group is then activated for nucleophilic substitution by converting it into a good leaving group, typically a tosylate. This is achieved by reacting the protected glycerol derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Fluorination: The key step for introducing the fluorine atom is the displacement of the tosyl group with a fluoride (B91410) ion. This is commonly carried out using a fluoride source such as potassium fluoride (KF) in a suitable solvent. This reaction proceeds via an SN2 mechanism, which results in an inversion of configuration at the carbon center.
Deprotection and Phosphorylation: The protecting groups are then removed, and the resulting L-1-deoxyfluoroglycerol is phosphorylated at the C3 position to yield the final product, this compound.
A summary of the key reaction steps and their descriptions is provided in the table below.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Protection | Acetone, acid catalyst | To selectively protect the hydroxyl groups. |
| 2 | Oxidative Cleavage & Reduction | Sodium periodate, followed by sodium borohydride | To generate a protected glycerol derivative. |
| 3 | Tosylation | p-Toluenesulfonyl chloride, pyridine | To activate the primary hydroxyl group. |
| 4 | Fluorination | Potassium fluoride | To introduce the fluorine atom via nucleophilic substitution. |
| 5 | Phosphorylation | Phosphorylating agent (e.g., POCl3) followed by hydrolysis | To introduce the phosphate (B84403) group at the C3 position. |
Enantiomeric Preparation and Analytical Differentiation
The preparation of both L- and D-enantiomers of 1-deoxyfluoroglycerol 3-phosphate is crucial for understanding their differential biological effects. acs.org The stereospecific synthesis ensures the production of each enantiomer with high optical purity.
Once synthesized, it is essential to analytically differentiate between the enantiomers and determine their purity. Several analytical techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For glycerol derivatives, polysaccharide-based chiral columns are often effective. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions that result in separate signals for each enantiomer. nih.govnih.gov For phosphorus-containing compounds like this compound, ³¹P NMR in the presence of a chiral solvating agent can be particularly effective in resolving the signals of the two enantiomers. researchgate.net The difference in the chemical shifts of the phosphorus signals provides a direct measure of the enantiomeric excess.
The table below summarizes the analytical methods used for the differentiation of 1-deoxyfluoroglycerol 3-phosphate enantiomers.
| Analytical Technique | Principle | Key Parameters | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Chiral column type, mobile phase composition, flow rate. | Separation and quantification of enantiomers. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes. | Chiral solvating agent, solvent, nucleus observed (e.g., ³¹P). | Determination of enantiomeric purity. |
| Optical Rotation | Differential rotation of plane-polarized light. | Measurement of specific rotation [α]D. | Characterization of the bulk sample's optical activity. |
Applications in Mechanistic Biochemical Research
Elucidation of Metabolic Fluxes and Pathway Dependencies
The field of metabolic flux analysis (MFA) seeks to quantify the rates of metabolic reactions within a biological system, providing a detailed understanding of cellular physiology. Isotopic tracers are fundamental to these studies, allowing for the tracking of atoms through metabolic networks. While stable isotopes like ¹³C are commonly used, fluorinated analogs such as L-1-Deoxyfluoroglycerol 3-phosphate offer a complementary approach, particularly with the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcreative-proteomics.com
The introduction of this compound into a biological system allows for the tracing of the fluorinated glycerol (B35011) backbone through various metabolic pathways. The unique NMR signature of the fluorine atom provides a clear and unambiguous signal, free from the background noise inherent in ¹H or ¹³C NMR. nih.govhuji.ac.il This enables researchers to follow the fate of the glycerol backbone as it is incorporated into downstream metabolites, such as glycerophospholipids. By monitoring the appearance and disappearance of the ¹⁹F signal in different metabolic pools over time, researchers can infer the flux through specific pathways.
This approach is conceptually similar to traditional MFA but with the advantage of the high sensitivity and specificity of ¹⁹F NMR. creative-proteomics.commdpi.com For instance, by introducing ¹⁹F-labeled this compound, one could theoretically measure the rate of its incorporation into various phospholipid species, providing insights into the dynamics of membrane biosynthesis and remodeling.
Investigation of Enzyme Substrate Specificity and Catalytic Mechanisms
Fluorinated analogs are powerful tools for probing the active sites of enzymes and elucidating their catalytic mechanisms. nih.gov The substitution of a hydroxyl group with fluorine can significantly alter the electronic properties of the molecule without drastically changing its size, making this compound an effective mimic of the natural substrate, glycerol 3-phosphate.
Studies on enzymes that metabolize glycerol 3-phosphate, such as glycerol-3-phosphate dehydrogenase (GPDH) and glycerol kinase, can benefit from the use of this fluorinated analog. wikipedia.orgproteopedia.org For example, this compound can be used to assess the substrate specificity of these enzymes. By comparing the kinetic parameters (Km and Vmax) of the natural substrate with its fluorinated counterpart, researchers can gain insights into the importance of the C-1 hydroxyl group for substrate binding and catalysis.
Research on analogous fluorinated and deoxy analogs of glycerol with glycerol kinase from Candida mycoderma has shown that modifications at the C-1 and C-2 positions result in weak substrates, while substitution at the C-3 hydroxyl group leads to competitive inhibitors. portlandpress.comnih.gov This suggests that the C-3 hydroxyl is crucial for the phosphorylation reaction catalyzed by glycerol kinase. While specific kinetic data for this compound is not extensively detailed in the literature, the principles from these analogous studies are applicable.
The high electronegativity of the fluorine atom can also influence the acidity of neighboring protons, potentially altering the pKa of key residues in the enzyme's active site upon binding. This can provide valuable information about the chemical environment of the active site and the roles of specific amino acid residues in the catalytic mechanism. nih.gov
Studies in Cellular Systems and Model Organisms
The application of this compound extends to studies in various cellular systems and model organisms, offering insights into metabolic regulation and the physiological roles of glycerol metabolism.
Microbial Metabolic Engineering and Pathway Analysis
In the field of microbial metabolic engineering, where microorganisms are genetically modified to produce valuable chemicals, understanding and controlling metabolic pathways is paramount. This compound can be used as a probe to study glycerol metabolism in engineered microbial strains. For instance, in bacteria such as Pseudomonas aeruginosa, glycerol-3-phosphate homeostasis is crucial for growth and virulence. nih.govnih.gov The introduction of this compound could help to dissect the roles of key enzymes like GpsA and GlpD, which are involved in the interconversion of glycerol-3-phosphate and dihydroxyacetone phosphate (B84403). scienceopen.com
By observing how the fluorinated analog is metabolized or how it perturbs existing metabolic pathways, researchers can identify bottlenecks and potential targets for genetic modification to improve the production of desired compounds.
Application in Eukaryotic Cell Lines
In eukaryotic cells, glycerol-3-phosphate is a central molecule linking glycolysis, lipogenesis, and cellular respiration. wikipedia.orgmdpi.com While specific studies utilizing this compound in eukaryotic cell lines are not widely reported, the potential applications are significant. For example, in adipocyte cell lines like 3T3-L1, this compound could be used to study the intricacies of triglyceride synthesis and lipid droplet formation. nih.govresearchgate.net By tracking the incorporation of the fluorinated glycerol backbone into lipids, researchers could gain a more dynamic view of these processes under various physiological conditions.
Furthermore, fluorinated compounds can be used to study metabolic reprogramming in cancer cells, which often exhibit altered glucose and lipid metabolism. Introducing this compound to cancer cell lines could help to elucidate the dependencies of these cells on specific metabolic pathways for survival and proliferation.
Use in Non-Human Organismal Studies for Fundamental Biological Processes
Studies in model organisms are essential for understanding the systemic effects of metabolic perturbations. While initial studies on L-1-deoxyfluoroglycerol in mice focused on its toxicological and pharmacological effects, the use of its phosphorylated form, this compound, can be extended to investigate fundamental biological processes. nih.gov For instance, in organisms like Drosophila melanogaster, where glycerol-3-phosphate metabolism is critical for flight muscle function and energy production, this fluorinated analog could be used to probe the in vivo dynamics of the glycerol-3-phosphate shuttle. wikipedia.org
By administering this compound to model organisms and subsequently analyzing tissues using techniques like ¹⁹F NMR spectroscopy, researchers can gain a whole-organism perspective on glycerol metabolism and its role in various physiological functions.
Development of Fluorinated Probes for Metabolic Imaging (Conceptual application based on analogous compounds)
The development of non-invasive imaging techniques to visualize metabolic processes in real-time is a major goal in biomedical research. The unique properties of the fluorine-19 nucleus make it an attractive candidate for Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS). nih.gov Due to the negligible background of fluorine in biological tissues, ¹⁹F MRI can provide highly specific and quantifiable images of the distribution of fluorinated probes. sickkids.cajohnshopkins.edu
Based on the successful application of other fluorinated metabolic analogs, such as 2-deoxy-2-fluoro-D-glucose (FDG) in Positron Emission Tomography (PET) and ¹⁹F MRI, it is conceivable that this compound could be developed into a probe for metabolic imaging. nih.govspringermedizin.de Such a probe could be used to visualize tissues with high rates of glycerol and phospholipid metabolism, such as adipose tissue, the liver, and certain types of tumors.
The development of such a probe would involve attaching a fluorinated reporter group that does not interfere with the metabolic processing of the glycerol-3-phosphate backbone. Advances in the synthesis of fluorinated molecules and their incorporation into nanoparticles for targeted delivery are paving the way for the creation of novel imaging agents. researchgate.netacs.orgnih.gov While the direct application of this compound as an imaging probe is still conceptual, the principles established with analogous compounds provide a strong rationale for its potential in this area. nih.govresearchgate.netrsc.org
Future Directions and Advanced Research Techniques
Advanced Spectroscopic and Structural Biology Approaches in Enzyme-Ligand Studies
Advanced spectroscopic and structural biology techniques are pivotal in elucidating the precise interactions between L-1-DFGP and its target enzymes. These methods provide high-resolution insights into the conformational changes and binding dynamics that govern enzyme inhibition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Phosphorus-31 NMR spectroscopy is a powerful tool for studying phosphorus-containing compounds like L-1-DFGP. It can be used to monitor the kinetics of phosphomonoester metabolism in real-time within cellular systems. nih.gov Studies on related metabolic pathways have demonstrated the ability of ³¹P-NMR to distinguish between different phosphorylated intermediates and track their changes during metabolic processes. nih.gov This technique could be applied to investigate how L-1-DFGP affects the levels of other phosphorylated metabolites, providing a dynamic view of its impact on cellular metabolism.
X-ray Crystallography: This technique provides atomic-level detail of the three-dimensional structure of enzymes. While specific crystallographic studies on L-1-DFGP are not widely published, the methodology has been extensively used to study enzymes that interact with similar phosphate-containing ligands. For instance, X-ray crystallography has been instrumental in visualizing the binding of intermediates to enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXPS). mit.edunih.govnih.govosti.govresearchgate.net Such studies reveal the critical amino acid residues involved in substrate binding and catalysis. By co-crystallizing an enzyme with L-1-DFGP, researchers can determine the precise binding mode of the inhibitor, identify key interactions within the active site, and understand the structural basis for its inhibitory activity. This information is invaluable for the design of more potent and specific inhibitors.
| Technique | Application in L-1-DFGP Research | Potential Insights |
| ³¹P-NMR Spectroscopy | Real-time monitoring of L-1-DFGP and other phosphorylated metabolites in cells or tissues. | Dynamic changes in metabolic pathways, enzyme kinetics, and the direct impact of L-1-DFGP on cellular energy state. |
| X-ray Crystallography | Determining the 3D structure of an enzyme in complex with L-1-DFGP. | Precise binding orientation, key amino acid interactions, conformational changes upon binding, and the structural basis of inhibition. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Probing conformational dynamics of enzymes upon binding to L-1-DFGP. | Identification of regions in the enzyme that become more or less flexible upon ligand binding, providing insights into allosteric regulation and the mechanism of inhibition. nih.gov |
Multi-omics Integration for Comprehensive Metabolic Network Analysis
To fully comprehend the metabolic consequences of L-1-DFGP, an integrated multi-omics approach is essential. This involves combining data from metabolomics, proteomics, and transcriptomics to build a holistic picture of the cellular response to this metabolic probe.
Metabolomics: As a fluorinated analog of glycerol-3-phosphate, L-1-DFGP is expected to perturb glycerol (B35011) metabolism. ontosight.ai Metabolomics studies, particularly those using mass spectrometry, can quantify the changes in a wide array of metabolites following exposure to L-1-DFGP. This can reveal accumulations of upstream metabolites and depletions of downstream products, pinpointing the specific enzymatic steps that are inhibited. For example, studies have used metabolomics to investigate perturbations in glycerolipid and glycolysis pathways. researchgate.netresearchgate.net
Proteomics: Proteomic analysis can identify changes in the expression levels of proteins in response to L-1-DFGP. This can reveal compensatory mechanisms that cells activate to overcome the metabolic block. For instance, cells might upregulate alternative metabolic pathways or stress-response proteins. Proteomic studies have been used to analyze protein expression profiles in various cell lines to understand metabolic reprogramming. mdpi.comnih.govresearchgate.net
Transcriptomics: Transcriptomic analysis, often performed using RNA sequencing, measures the changes in gene expression. This can provide an early indication of the cellular response to L-1-DFGP, as changes in transcription often precede changes in protein and metabolite levels. researchgate.net
By integrating these "omics" datasets, researchers can construct comprehensive models of the metabolic network and identify not only the direct targets of L-1-DFGP but also the secondary and tertiary effects on interconnected pathways. nih.govnih.gov
| Omics Approach | Focus of Analysis | Expected Findings with L-1-DFGP |
| Metabolomics | Global metabolite profiling. | Identification of accumulated and depleted metabolites, confirming the site of metabolic inhibition and revealing off-target effects. researchgate.netnih.gov |
| Proteomics | Global protein expression and post-translational modifications. | Changes in the abundance of metabolic enzymes and regulatory proteins, indicating cellular adaptation and stress responses. nih.govresearchgate.net |
| Transcriptomics | Global gene expression analysis. | Identification of up- or down-regulated genes, providing insights into the transcriptional regulatory networks affected by L-1-DFGP. researchgate.net |
| Multi-omics Integration | Combined analysis of metabolome, proteome, and transcriptome. | A holistic view of the metabolic rewiring, identification of key regulatory nodes, and the overall cellular response to L-1-DFGP. mdpi.comnih.govnih.govmdpi.com |
Computational Modeling and Simulation of Metabolic Perturbations
Computational modeling and simulation are powerful tools for predicting and understanding the systemic effects of metabolic perturbations caused by compounds like L-1-DFGP.
Metabolic Flux Analysis (MFA): MFA is a computational method used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govyoutube.com By using isotopically labeled substrates, such as ¹³C-labeled glucose or glycerol, researchers can trace the flow of atoms through the metabolic network. nih.gov Introducing L-1-DFGP would alter these fluxes, and MFA can pinpoint which pathways are most affected. nih.govfrontiersin.org This provides a quantitative understanding of how the cell reroutes its metabolism in response to the inhibition.
Kinetic Modeling: While MFA provides a steady-state view of metabolic fluxes, kinetic modeling can simulate the dynamic behavior of a metabolic network over time. These models incorporate enzyme kinetics and can predict how metabolite concentrations will change in response to an inhibitor like L-1-DFGP. uclouvain.be
Constraint-Based Modeling: Techniques like Flux Balance Analysis (FBA) can be used to predict the optimal growth or production capabilities of an organism under certain genetic or environmental conditions. youtube.com By simulating the "knockout" of the enzyme targeted by L-1-DFGP, FBA can predict the resulting metabolic state and potential vulnerabilities of the system. universiteitleiden.nl
These computational approaches, when combined with experimental data, provide a powerful platform for hypothesis generation and for understanding the complex, system-wide effects of metabolic inhibitors.
Engineering of Microbial Systems for Biosynthesis Pathway Probing
Engineered microbial systems offer a controlled environment to study the effects of L-1-DFGP on specific metabolic pathways. By genetically modifying microorganisms like Escherichia coli or Saccharomyces cerevisiae, researchers can create strains that are hypersensitive to the inhibition of glycerol metabolism or that rely on specific pathways for survival.
Pathway Isolation and Characterization: It is possible to engineer microbes to isolate specific metabolic pathways. This allows for the study of L-1-DFGP's effect on a particular set of reactions without the confounding variables of a complex metabolic network.
Target Validation: Genetically engineered strains with deletions or mutations in the gene encoding the putative target of L-1-DFGP can be used for target validation. If the engineered strain shows a different response to the compound compared to the wild-type, it provides strong evidence for the identity of the target enzyme.
Biosensor Development: Microbial systems can be engineered to act as biosensors. For example, a fluorescent reporter gene could be placed under the control of a promoter that is sensitive to the levels of a specific metabolite. This would allow for high-throughput screening of the effects of L-1-DFGP and other compounds on the metabolic pathway of interest.
The use of these advanced research techniques will undoubtedly continue to unravel the intricate roles of glycerol metabolism in health and disease, with L-1-Deoxyfluoroglycerol 3-phosphate serving as a key chemical probe in these investigations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for L-1-deoxyfluoroglycerol 3-phosphate, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves phosphoramidite chemistry or fluorination of glycerol derivatives. Fondy et al. (1974) achieved enantiomer separation via chiral resolution using L- and D-glycerol precursors, with fluorination at the C1 position followed by phosphorylation . Key parameters include temperature control (0–4°C for fluorination) and stoichiometric ratios of fluorinating agents (e.g., DAST) to minimize byproducts. Enantiomeric purity (>95%) is confirmed via polarimetry and chiral HPLC .
Q. How can researchers validate the structural integrity and stereochemical configuration of synthesized this compound?
- Methodological Answer : Use a combination of -NMR (to confirm fluorine substitution at C1) and -NMR (to verify phosphate esterification at C3). X-ray crystallography or NOESY NMR can resolve stereochemistry, as demonstrated in Fondy et al. (1974) for distinguishing L- and D-enantiomers . Mass spectrometry (HRMS) with ESI+ ionization provides molecular weight validation (e.g., m/z 231.02 for [M+H]) .
Q. What enzymatic assays are suitable for assessing this compound’s interaction with glycerol-3-phosphate dehydrogenase (GPDH)?
- Methodological Answer : Conduct kinetic assays using purified cytosolic GPDH, monitoring NADH oxidation at 340 nm. Silverman et al. (1975) reported competitive inhibition () under physiological pH (7.4) and 25°C. Include controls with unmodified glycerol 3-phosphate to establish baseline activity .
Advanced Research Questions
Q. How do enantiomer-specific differences (L vs. D) in this compound affect in vivo pharmacokinetics and target engagement?
- Methodological Answer : Fondy et al. (1974) observed that the L-enantiomer showed prolonged plasma half-life (t = 4.2 hr) in BDF1 mice compared to the D-form (t = 1.5 hr), attributed to stereospecific transport proteins . Use -radiolabeled enantiomers with PET imaging to track tissue distribution. Pair with LC-MS/MS for metabolite profiling in liver and kidney homogenates .
Q. What experimental strategies resolve contradictions in reported inhibitory effects of this compound on mitochondrial vs. cytosolic GPDH isoforms?
- Methodological Answer : Silverman et al. (1975) noted cytosolic GPDH inhibition, while Orr et al. (2012) found no effect on mitochondrial GPD2 . Perform isoform-specific assays using recombinant enzymes: vary pH (cytosolic activity peaks at pH 7.4; mitochondrial at pH 6.8) and cofactors (NADH vs. FAD). Use siRNA knockdown in cell models to isolate isoform contributions .
Q. How does this compound alter lipid metabolism flux in cancer cells, and what isotopic tracing methods quantify its impact?
- Methodological Answer : Incubate cells with -labeled this compound and track incorporation into phosphatidic acid via LC-HRMS. highlights glycerol 3-phosphate’s role in triglyceride synthesis; compare lipid droplet formation (Oil Red O staining) in treated vs. untreated cells . Use metabolic flux analysis (e.g., Seahorse) to assess ATP-linked respiration changes .
Q. What computational approaches predict off-target interactions of this compound with structurally similar kinases or phosphatases?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology models of glycerol kinase (GlpK) and triosephosphate isomerase (TIM). Fondy et al. (1970) identified steric hindrance from the C1-fluoro group as critical for selectivity . Validate predictions with thermal shift assays (TSA) to measure target stabilization .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to distinguish cytotoxic vs. metabolic effects of this compound?
- Methodological Answer : Use a tiered approach:
- Tier 1 : Measure IC in cancer cell lines (72 hr incubation; MTT assay).
- Tier 2 : At sub-cytotoxic doses (IC), assess metabolic perturbations via extracellular flux analysis (glycolysis vs. oxidative phosphorylation).
- Tier 3 : Validate target engagement with cellular thermal shift assay (CETSA) for GPDH .
Q. What statistical methods address variability in enzyme inhibition assays caused by this compound’s hydrolytic instability?
- Methodological Answer : Implement stability studies (HPLC monitoring degradation over 24 hr at 37°C). Use mixed-effects models to account for time-dependent activity loss. Include fresh compound replenishment every 2 hr in prolonged assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
